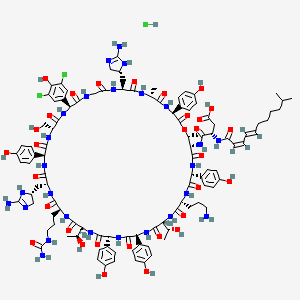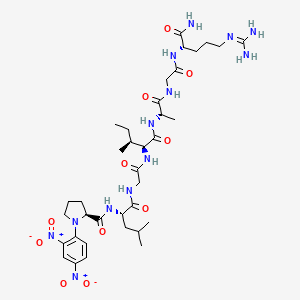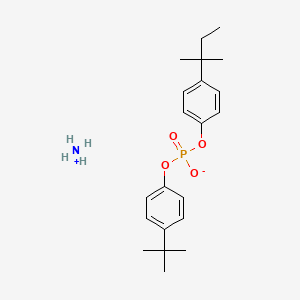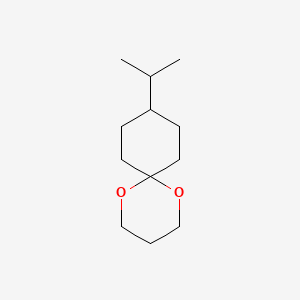
9-Isopropyl-1,5-dioxaspiro(5.5)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isopropyl-1,5-dioxaspiro(5.5)undecane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a dioxane ring and a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-1,5-dioxaspiro(5.5)undecane typically involves the reaction of isopropyl-substituted precursors with dioxane derivatives. One common method includes the use of isopropyl alcohol and 1,5-dioxaspiro(5.5)undecane under acidic conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions: 9-Isopropyl-1,5-dioxaspiro(5.5)undecane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Isopropyl-1,5-dioxaspiro(5.5)undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Isopropyl-1,5-dioxaspiro(5.5)undecane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1,5-Dioxaspiro(5.5)undecane: A parent compound with similar structural features but without the isopropyl substitution.
3,9-Diazaspiro(5.5)undecane: Contains nitrogen atoms in the spirocyclic structure, leading to different chemical and biological properties.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with sulfur atoms in the spirocyclic structure, exhibiting unique stereochemistry and reactivity.
Uniqueness: 9-Isopropyl-1,5-dioxaspiro(5.5)undecane is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
65156-95-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O2/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZUHGTQKBVJUTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



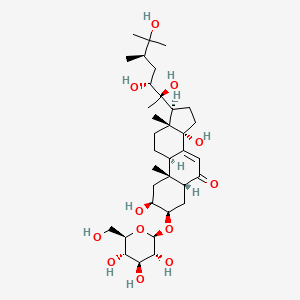
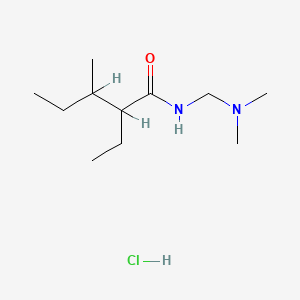
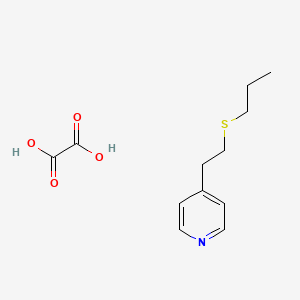

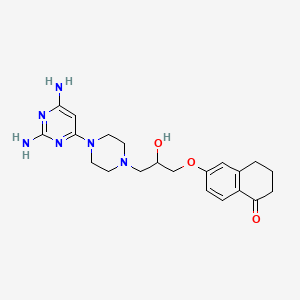
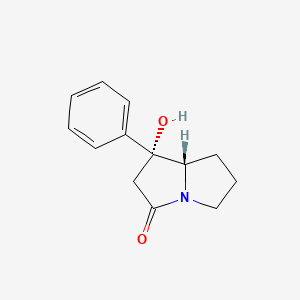
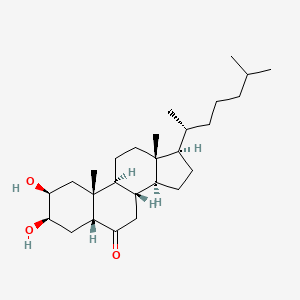
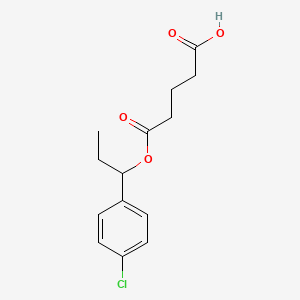

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
